Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(14-11-12-3-1-2-4-13(12)20-14)17-7-5-16(6-8-17)19-9-10-21-16/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRYGEPIBUQBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization cascades or proton quantum tunneling . These methods are chosen for their ability to produce complex polycyclic benzofuran compounds with high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies and innovative synthetic routes to ensure efficiency and scalability . The specific conditions and reagents used can vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The unique structure may interfere with cancer cell proliferation pathways, making it a candidate for anticancer drug development .
- Antimicrobial Properties : Benzofuran derivatives have shown promise in inhibiting the growth of certain bacteria and fungi. The incorporation of the spirocyclic structure may enhance their effectiveness against resistant strains .
- Tyrosine Kinase Inhibition : The compound has potential as an inhibitor of tyrosine kinases, which are critical in signal transduction pathways related to cancer and other diseases. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis .
Material Science Applications
- Polymeric Materials : Due to its unique chemical structure, benzofuran derivatives can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and advanced composites .
- Sensor Development : The compound's electronic properties may enable its use in the development of sensors for detecting environmental pollutants or biological markers. Its ability to interact with specific analytes can be harnessed for sensitive detection methods .
Case Studies
- Synthesis of Anticancer Agents : A study demonstrated the synthesis of benzofuran-based compounds that exhibited significant anticancer activity in vitro against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In another case, derivatives of benzofuran were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations comparable to established antibiotics .
- Polymer Blends : Research into polymer blends incorporating benzofuran derivatives revealed improved mechanical properties and thermal resistance compared to traditional polymers, suggesting their utility in high-performance applications .
Mechanism of Action
The mechanism of action of benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone include other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
What sets this compound apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications and enhanced biological activity.
Biological Activity
Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a wide range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Overview of Biological Activities
Benzofuran derivatives, including the compound , are known for their diverse biological properties, which include:
- Anticancer Activity : Research indicates that benzofuran derivatives can exhibit significant anticancer effects against various human cancer cell lines, such as breast, lung, and prostate cancers. For instance, studies have shown that certain benzofuran compounds can inhibit cell proliferation and induce apoptosis in cancer cells through specific molecular interactions .
- Antimicrobial Properties : Benzofuran derivatives have demonstrated antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness against bacteria and fungi, with some exhibiting low minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and pathways .
The mechanism of action for this compound involves its interaction with specific biological targets. The unique spirocyclic structure allows for binding to various receptors and enzymes involved in disease processes. For example, it may interact with kinases or other proteins that play critical roles in cell signaling pathways associated with cancer progression .
Anticancer Studies
A study highlighted the anticancer potential of benzofuran derivatives where compound MCC1019 was evaluated against lung adenocarcinoma cells (A549). The results showed that this compound effectively inhibited the AKT signaling pathway, leading to a reduction in cell viability and inducing mitotic catastrophe .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCC1019 | A549 | 16.4 | Inhibition of AKT pathway |
| Benzofuran | Various (breast, lung) | Varies | Induction of apoptosis through receptor binding |
Antimicrobial Activity
Research has also demonstrated the antimicrobial efficacy of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Compounds derived from this scaffold exhibited MIC values as low as 0.78 μg/mL, indicating potent antibacterial activity .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Benzofuran derivative | S. aureus | 0.78 |
| Benzofuran derivative | E. coli | 3.12 |
Comparative Analysis with Similar Compounds
Benzofuran derivatives can be compared with other similar compounds known for their therapeutic potential:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Psoralen | Treatment for skin diseases | Used in photochemotherapy |
| 8-Methoxypsoralen | Anticancer | Effective in photochemotherapy |
| Angelicin | Antiviral | Natural product with diverse uses |
What distinguishes this compound is its unique spirocyclic structure, which enhances its binding affinity to biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
